molecular formula C20H24ClN3O3 B5317800 4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide

4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide

货号 B5317800
分子量: 389.9 g/mol
InChI 键: GLLSFYHYNUEGJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by scientists at Pfizer and has since been extensively studied for its potential therapeutic applications.

作用机制

4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of tyrosine residues on the receptor and downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to be highly specific for EGFR and does not inhibit other related receptor tyrosine kinases, such as HER2 and HER3.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of smooth muscle cells and fibroblasts, which may have implications for the treatment of cardiovascular diseases. This compound has also been shown to inhibit the growth of bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.

实验室实验的优点和局限性

4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of EGFR, which allows for the study of EGFR signaling pathways without the confounding effects of other receptor tyrosine kinases. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in cell-based assays. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for the study of 4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of interest is the study of the mechanisms of resistance to EGFR inhibitors, which can limit their effectiveness in cancer treatment. Additionally, this compound has potential applications in the treatment of other diseases, such as cardiovascular diseases and bacterial infections, which warrant further investigation.

合成方法

The synthesis of 4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide involves several steps, including the reaction of 3-chlorobenzylamine with 3,4-dimethoxybenzaldehyde to form the corresponding imine, followed by reduction with sodium borohydride to give the amine. This amine is then coupled with piperazine-1-carboxylic acid to form this compound. The overall yield of the synthesis is around 20%, and the purity of the final product can be improved by recrystallization.

科学研究应用

4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide has been extensively used in scientific research as a specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, including lung, breast, and colon cancer. This compound has been shown to inhibit EGFR autophosphorylation and downstream signaling pathways, leading to growth inhibition and apoptosis of cancer cells.

属性

IUPAC Name

4-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-26-18-7-6-17(13-19(18)27-2)22-20(25)24-10-8-23(9-11-24)14-15-4-3-5-16(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLSFYHYNUEGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。